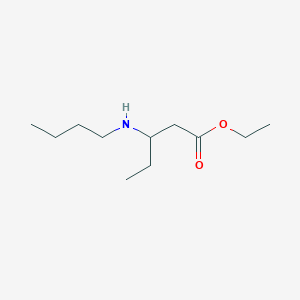![molecular formula C6H5ClN4 B15359980 6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired triazolopyridine compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 6-chloro-1-formyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Reduction: Formation of 6-chloro-1-methyl-1,2-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine.
Substitution: Formation of 6-amino-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other triazolopyridine derivatives:
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different ring fusion, leading to variations in biological activity.
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-d]pyridine:
1-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the chlorine substituent, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-2-6(7)8-3-4(5)9-10-11/h2-3H,1H3 |
Clave InChI |
QPTRPOAVWGNIMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=NC=C2N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
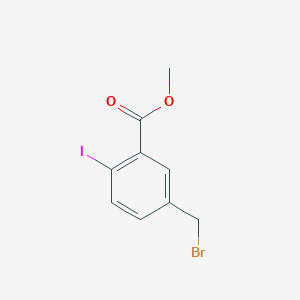
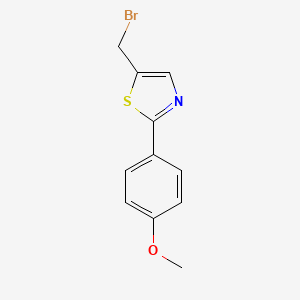
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
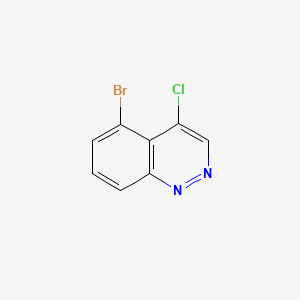
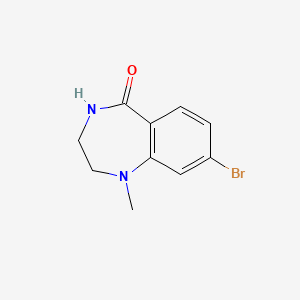
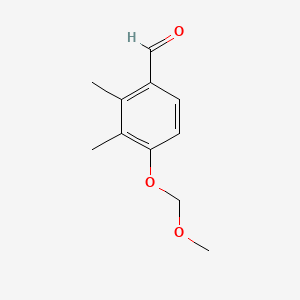
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)

